molecular formula C9H8N2O2 B073275 5-Methyl-1h-indazole-3-carboxylic acid CAS No. 1201-24-7

5-Methyl-1h-indazole-3-carboxylic acid

Cat. No. B073275
CAS RN: 1201-24-7
M. Wt: 176.17 g/mol
InChI Key: QRTAIBBOZNHRMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-Methyl-1H-indazole-3-carboxylic acid and its derivatives involves various chemical methodologies, including N1-substitution reactions and halogenation at the 5-position or methyl group additions. For instance, derivatives of ethyl-1H-indazole-3-carboxylate with various aliphatic or aromatic acyl radicals at the N1 position have been synthesized, demonstrating the versatility of the indazole core for functionalization (Bistocchi et al., 1981).

Molecular Structure Analysis

The molecular structure of 5-Methyl-1H-indazole-3-carboxylic acid and its derivatives is characterized by the presence of a fused benzene and pyrazole ring, with additional substituents that can affect its electronic and steric properties. Theoretical studies, such as those involving intramolecular aliphatic diazonium coupling and crystallography, have been used to analyze the structural features of indazole derivatives, providing insights into their formation mechanisms and molecular conformations (Glaser et al., 1993).

Chemical Reactions and Properties

5-Methyl-1H-indazole-3-carboxylic acid participates in various chemical reactions, leveraging its carboxylic acid functionality for esterification, amidation, and further substitution reactions. These reactions enable the synthesis of a wide range of indazole derivatives with potential biological activities. For example, the conversion of 1H-indazole-3-carboxylic acids to their diethylamide forms has been reported, highlighting the chemical versatility of the indazole core (Anuradha et al., 2014).

Scientific Research Applications

  • Organic Synthesis

    • Indazole-containing derivatives are important raw materials and intermediates used in organic synthesis .
    • The synthesis strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
    • The methods of application or experimental procedures involve the use of catalysts and solvents, and the formation of N–N bonds in DMSO under O2 atmosphere .
    • The outcomes of these synthesis methods are a wide variety of indazoles in good to excellent yields .
  • Pharmaceuticals

    • Indazole derivatives have a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
    • They are used as important raw materials and intermediates in the production of various drugs .
    • The methods of application or experimental procedures in this field would involve the synthesis of these compounds and their incorporation into drug molecules .
    • The outcomes of these applications are drugs with significant pharmacological activities .
  • Agrochemicals

    • Indazole derivatives are used as important raw materials and intermediates in the production of agrochemicals .
    • The methods of application or experimental procedures in this field would involve the synthesis of these compounds and their incorporation into agrochemical products .
    • The outcomes of these applications are agrochemical products with specific properties .
  • Dyestuff

    • Indazole derivatives are used as important raw materials and intermediates in the production of dyestuff .
    • The methods of application or experimental procedures in this field would involve the synthesis of these compounds and their incorporation into dye molecules .
    • The outcomes of these applications are dyes with specific color properties .

Safety And Hazards

The compound is classified under GHS07 for safety. It may cause skin and eye irritation (H315 - H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Indazole-containing compounds, including 5-Methyl-1h-indazole-3-carboxylic acid, have a wide variety of medicinal applications. Therefore, it is concluded that the medicinal properties of indazole need to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

5-methyl-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-7-6(4-5)8(9(12)13)11-10-7/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTAIBBOZNHRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152675
Record name 5-Methylindazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1h-indazole-3-carboxylic acid

CAS RN

1201-24-7
Record name 5-Methylindazole-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylindazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1201-24-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.